Capnoidine

Description

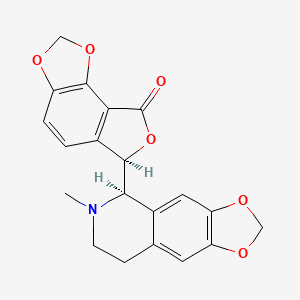

Structure

2D Structure

3D Structure

Properties

CAS No. |

485-50-7 |

|---|---|

Molecular Formula |

C20H17NO6 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(6R)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m1/s1 |

InChI Key |

IYGYMKDQCDOMRE-QZTJIDSGSA-N |

SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |

Appearance |

Solid powder |

Other CAS No. |

485-50-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Capnoidine; l-Adlumidine; l-Capnoidine; (-)-Adlumidine; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

The presence of capnoidine has been documented in a variety of plant species across different geographic regions.

Corydalis dubia as a Primary Source

Corydalis dubia, a plant traditionally used in Bhutanese medicine, has been identified as a source of this compound. Research on C. dubia collected from the Himalayan Mountains of Bhutan has led to the isolation of this compound alongside other isoquinoline (B145761) alkaloids uow.edu.auresearchgate.netnih.govstephankloos.orgnih.gov.

Identification in Amaryllidaceae Species (e.g., Galanthus nivalis subsp. cilicicus)

Although isoquinoline alkaloids are more commonly associated with families like Papaveraceae and Fumariaceae, this compound has been unexpectedly isolated from species within the Amaryllidaceae family ub.eduscielo.org.mxresearchgate.net. Specifically, (-)-capnoidine has been reported in Galanthus nivalis subsp. cilicicus, a snowdrop species found in Turkey researchgate.netdokumen.pubscielo.brnih.govscispace.comdntb.gov.uamdpi.comresearchgate.netege.edu.tr. This finding is considered the first report of a classical isoquinoline alkaloid occurring in a typical member of the Amaryllidaceae family ub.edu.

Other Documented Plant Families and Species

This compound has also been reported in other plant species, including Capnoides sempervirens and Fumaria petteri nih.gov. Additionally, it has been found in Corydalis cava and Corydalis impatiens thieme-connect.deresearchgate.netnih.gov. The presence of this compound in these diverse species highlights its distribution across different genera and families.

Data Table: Documented Plant Sources of this compound

| Plant Family | Genus and Species | Geographic Distribution (where studied) |

| Fumariaceae | Corydalis dubia | Bhutan (Himalayan Mountains) uow.edu.auresearchgate.net |

| Fumariaceae | Corydalis cava | Serbia thieme-connect.de |

| Fumariaceae | Corydalis impatiens | Not specified in snippet researchgate.net |

| Fumariaceae | Capnoides sempervirens | Data available nih.gov |

| Fumariaceae | Fumaria petteri | Data available nih.gov |

| Amaryllidaceae | Galanthus nivalis subsp. cilicicus | Turkey researchgate.netdokumen.pub |

Advanced Isolation and Purification Protocols

The isolation and purification of this compound from plant biomass involve several key steps, primarily relying on solvent extraction and chromatographic separation.

Solvent Extraction Techniques from Biomass

The initial step in isolating this compound from plant material typically involves solvent extraction to obtain crude alkaloid extracts. For instance, a systematic extraction protocol for alkaloids from Corydalis dubia involved obtaining a crude methanol (B129727) extract from dried plant material uow.edu.au. This crude extract was then subjected to an acid/base extraction procedure to furnish different fractions, including a chloroform (B151607) extract containing basic alkaloids uow.edu.au. Another study mentions sequential extraction of ground plant powder with various solvents, including hexane (B92381), dichloromethane (B109758), acetonitrile (B52724), methanol, acidified aqueous, and basified aqueous solvents, as part of natural products extraction protocols biorxiv.orgbiorxiv.org.

Chromatographic Separation Methods (e.g., Column Chromatography, Preparative Layer Chromatography)

Following solvent extraction, chromatographic methods are crucial for separating and purifying this compound from the complex mixture of compounds present in the crude extract. Column chromatography is a widely used technique. In the isolation of alkaloids from Corydalis dubia, the chloroform extract containing basic alkaloids was chromatographed on a silica (B1680970) gel column using a gradient solvent system uow.edu.au. Preparative layer chromatography (PLC) has also been employed in the purification of alkaloids, including those from Galanthus species researchgate.net. Repeated column and preparative plate chromatography were utilized in the isolation of alkaloids from Corydalis dubia uow.edu.aunih.gov. Additionally, reversed-phase liquid chromatography has been used for the purification of isoquinoline alkaloids researchgate.net. High-performance liquid chromatography (HPLC) with a diode array detector (DAD) is also utilized for the analysis and quantification of alkaloids in plant extracts researchgate.netscielo.br.

Detailed Research Findings on Isolation:

Research on Corydalis dubia involved obtaining a crude methanol extract from 2 kg of dry plant material, yielding 65.12 g of extract uow.edu.au. An acid/base extraction of this crude extract furnished a CHCl3 extract weighing 1.13 g, which contained the basic alkaloids uow.edu.au. This CHCl3 extract (1.2 g) was then subjected to silica gel column chromatography (120 g, 200-300 mesh) with a gradient solvent system, leading to the isolation of this compound among other alkaloids uow.edu.au.

In the study involving Galanthus nivalis subsp. cilicicus, crude alkaloidal extracts were obtained from total plant material and fractionated by column chromatography researchgate.net. Combined fractions were further separated by preparative column chromatography using specific solvent systems like C6H6/CH3COCH3 (97:3) researchgate.net. Preparative TLC using solvent systems such as C6H6/CHCl3/MeOH/CH3COCH3 (4.5:3:1.5:1) was also used for purification researchgate.net.

Table: Examples of Chromatographic Methods Used in Alkaloid Isolation

| Chromatographic Method | Stationary Phase | Mobile Phase / Solvent Systems Used | Application in this compound Isolation (Examples) |

| Column Chromatography | Silica gel | Gradient solvent system (e.g., for Corydalis dubia) uow.edu.au | Fractionation of crude alkaloid extracts, purification of combined fractions researchgate.netuow.edu.au |

| Preparative Layer Chromatography | Silica gel G | C6H6/CHCl3/MeOH/CH3COCH3 (4.5:3:1.5:1) researchgate.net | Purification of alkaloid fractions researchgate.netthieme-connect.de |

| Reversed-Phase Liquid Chromatography | C18 column | Potassium dihydrogen phosphate (B84403) buffer - acetonitrile researchgate.net | Purification of isoquinoline alkaloids researchgate.net |

| HPLC-DAD | RP C18+ column | H2O + 0.1% HCO2H and MeCN + 0.1% HCO2H gradient nih.gov (Example for other alkaloids, applicable principle) | Analysis and quantification of alkaloids in plant extracts researchgate.netscielo.br |

Specialized Fractionation Approaches (e.g., Acid-Base Fractionation)

Acid-base fractionation is a common and effective specialized method for the isolation of alkaloids from plant extracts, leveraging their basic properties. jiwaji.eduresearchgate.netjocpr.com This technique is particularly suitable for separating alkaloids with different basicities. jiwaji.edu

A typical acid-base fractionation protocol involves treating the plant material or a crude extract with an alkaline medium, such as lime water, to convert alkaloidal salts into their free basic forms. uobabylon.edu.iqjiwaji.edu These free bases are then extracted using an organic solvent. jiwaji.edu The organic extract, containing the free alkaloids and lipophilic impurities, is then shaken with an aqueous acid solution. uobabylon.edu.iqjiwaji.edu This step converts the alkaloids back into their salt form, which are soluble in the aqueous layer, separating them from most non-alkaloidal impurities that remain in the organic layer. jiwaji.edu The aqueous acidic layer, now containing the alkaloid salts, is then made alkaline again, typically with a dilute solution like ammonia, to liberate the free alkaloids. uobabylon.edu.iqjiwaji.edu These free alkaloids can then be extracted once more into an organic solvent. jiwaji.edu

Research findings illustrate the application of acid-base fractionation in isolating this compound. In studies involving Corydalis dubia, acid-base fractionation was employed to obtain the alkaloid fraction from methanol extracts. uow.edu.aunih.govmdpi.com The methanol extract was acidified, and then fractionated using solvents like hexane and dichloromethane to yield different extracts, including those enriched in alkaloids. mdpi.com Another study describes dissolving an ethanol (B145695) extract in ethyl acetate (B1210297) and adjusting the pH with HCl to pH 3. researchgate.net The acidic layer was then adjusted to pH 9 with NH4OH, and the ethyl acetate layers were concentrated. researchgate.net This demonstrates the pH manipulation central to acid-base fractionation for separating compounds based on their ionization state.

Data from isolation studies can be presented in tables to show the yield at different stages of the fractionation process. While specific quantitative data for this compound yield at each fractionation step was not consistently available across sources, the general process and the types of fractions obtained are described.

| Step in Acid-Base Fractionation | Typical pH Range | Expected Outcome |

| Initial Extraction (Alkaline treatment) | High pH (e.g., with lime water) | Conversion of alkaloid salts to free bases |

| Extraction with Organic Solvent (after alkaline treatment) | - | Dissolution of free alkaloids and lipophilic impurities in organic phase |

| Extraction with Aqueous Acid | Low pH (e.g., with dilute HCl) | Conversion of free alkaloids to alkaloid salts, soluble in aqueous phase |

| Extraction with Organic Solvent (after acidification) | - | Removal of non-alkaloidal impurities in organic phase |

| Basification of Aqueous Layer | High pH (e.g., with dilute NH4OH) | Liberation of free alkaloids from salts |

| Final Extraction with Organic Solvent | - | Dissolution of purified free alkaloids in organic phase |

This compound has been isolated alongside other isoquinoline alkaloids, such as scoulerine, cheilanthifoline, protopine, bicuculline, corydecumbine, and hydrastine, from Corydalis dubia using acid-base fractionation followed by chromatographic methods. uow.edu.aunih.govniscpr.res.in

Biosynthetic Pathways and Chemoenzymatic Research

Elucidation of Proposed Biosynthetic Routes for Phthalideisoquinoline Alkaloids

The biosynthesis of phthalideisoquinoline alkaloids such as Capnoidine is a branch of the broader BIA metabolic network. The central pathway begins with the condensation of two derivatives of L-tyrosine to form the core 1-benzylisoquinoline skeleton. acs.org The key branch-point intermediate leading to a wide array of alkaloid subclasses is (S)-reticuline.

From (S)-reticuline, the pathway diverges. Several subgroups, including the protoberberines, benzophenanthridines, protopines, and phthalideisoquinolines, share a common subsequent intermediate, (S)-scoulerine. oup.comoup.com The formation of (S)-scoulerine from (S)-reticuline marks the commitment of intermediates toward these downstream classes. The proposed route to phthalideisoquinolines proceeds from (S)-scoulerine through a series of intermediates belonging to the protopine alkaloid family. Protopine-type alkaloids are then believed to undergo oxidative rearrangement to form the characteristic phthalideisoquinoline structure. mdpi.com

Identification of Key Precursor Compounds and Intermediates (e.g., from L-Tyrosine)

The entire carbon skeleton of this compound is derived from L-tyrosine. acs.org The biosynthetic journey involves the transformation of L-tyrosine into two primary precursor molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

L-Tyrosine Conversion: L-tyrosine serves as the fundamental building block. Through separate enzymatic steps, it is converted into both dopamine (the isoquinoline (B145761) portion) and 4-HPAA (the benzyl portion).

Formation of (S)-Norcoclaurine: The first committed step in the BIA pathway is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction yields the foundational benzylisoquinoline alkaloid, (S)-norcoclaurine. oup.com

Synthesis of (S)-Reticuline: (S)-norcoclaurine undergoes a series of sequential enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to produce the pivotal intermediate, (S)-reticuline. This molecule stands at a metabolic crossroads, directing flux into numerous BIA sub-pathways.

Formation of (S)-Scoulerine: (S)-reticuline is oxidatively cyclized to form the protoberberine alkaloid (S)-scoulerine, which is the direct precursor to the protopine and subsequent phthalideisoquinoline pathways. nih.gov

Protopine Intermediates: (S)-scoulerine is further metabolized through a sequence of reactions to yield protopine alkaloids. Key intermediates in this stage include (S)-cheilanthifoline, (S)-stylopine, and N-methylstylopine, ultimately leading to the formation of protopine itself. nih.gov Protopine is a crucial intermediate immediately preceding the final structural rearrangement to the phthalideisoquinoline core.

Interactive Data Table: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

| L-Tyrosine | Primary Precursor |

| Dopamine | Intermediate (from L-Tyrosine) |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | Intermediate (from L-Tyrosine) |

| (S)-Norcoclaurine | First Committed Benzylisoquinoline Alkaloid |

| (S)-Reticuline | Central Branch-Point Intermediate |

| (S)-Scoulerine | Protoberberine Precursor |

| (S)-Cheilanthifoline | Intermediate |

| (S)-Stylopine | Intermediate |

| N-Methylstylopine | Intermediate |

| Protopine | Direct Precursor to Phthalideisoquinolines |

Characterization of Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of specialized enzymes, primarily belonging to the methyltransferase, cytochrome P450 monooxygenase, and oxidoreductase families.

Early Pathway Enzymes (L-Tyrosine to (S)-Reticuline):

Norcoclaurine Synthase (NCS): This unique enzyme catalyzes the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. oup.com

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): A series of SAM-dependent methyltransferases are responsible for the specific methylation of hydroxyl and amine groups on the norcoclaurine backbone to produce (S)-reticuline. mdpi.comresearchgate.net

Core Pathway Enzymes ((S)-Reticuline to Protopine):

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidoreductase is a key enzyme that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," yielding (S)-scoulerine. acs.orgnih.gov

Cheilanthifoline Synthase and Stylopine Synthase: These are cytochrome P450 enzymes (CYPs) that catalyze the formation of methylenedioxy bridges on the (S)-scoulerine molecule, leading to (S)-cheilanthifoline and subsequently (S)-stylopine. nih.govcore.ac.uk

Tetrahydroprotoberberine N-methyltransferase (TNMT): This enzyme N-methylates (S)-stylopine to form N-methylstylopine. nih.gov

Methylstylopine 14-hydroxylase (MSH) and Protopine 6-hydroxylase (P6H): These are two distinct cytochrome P450 enzymes that sequentially hydroxylate N-methylstylopine to ultimately yield protopine. nih.govresearchgate.net

Late Pathway Enzymes (Protopine to this compound):

The final conversion of a protopine intermediate to the phthalideisoquinoline scaffold of this compound is an oxidative process. While the specific enzymes have not been fully characterized for this compound itself, it is hypothesized that a specialized cytochrome P450 monooxygenase catalyzes the necessary carbon-carbon bond cleavage and rearrangement to form the lactone ring characteristic of this alkaloid class. nih.govresearchgate.net

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Enzyme Class | Reaction Catalyzed |

| Norcoclaurine Synthase (NCS) | Pictet-Spenglerase | Dopamine + 4-HPAA → (S)-Norcoclaurine |

| Various OMTs and NMTs | Methyltransferase | (S)-Norcoclaurine → (S)-Reticuline |

| Berberine Bridge Enzyme (BBE) | FAD-dependent Oxidoreductase | (S)-Reticuline → (S)-Scoulerine |

| Cheilanthifoline Synthase | Cytochrome P450 | (S)-Scoulerine → (S)-Cheilanthifoline |

| Stylopine Synthase | Cytochrome P450 | (S)-Cheilanthifoline → (S)-Stylopine |

| Tetrahydroprotoberberine N-methyltransferase (TNMT) | N-Methyltransferase | (S)-Stylopine → N-Methylstylopine |

| Protopine 6-hydroxylase (P6H) | Cytochrome P450 | N-methylstylopine intermediate → Protopine |

| Uncharacterized P450 | Cytochrome P450 | Protopine → Phthalideisoquinoline scaffold |

Investigations into Genetic and Metabolic Engineering for Production

The low abundance of this compound and other valuable alkaloids in their native plant sources presents a significant challenge for their large-scale production. oup.com Consequently, metabolic engineering strategies in both plants and microbial hosts are being actively investigated to enhance yields.

Overexpression of Key Biosynthetic Genes: A primary strategy involves increasing the expression of rate-limiting enzymes in the pathway. For instance, BBE has been identified as a key enzyme, and its overexpression could potentially increase the flux towards (S)-scoulerine and downstream products like this compound. nih.gov

Suppression of Competing Pathways: Metabolic flux can be redirected towards the desired compound by downregulating genes in competing biosynthetic branches. Since (S)-reticuline is a precursor for many alkaloids, suppressing pathways that divert it away from the protoberberine/protopine route could increase the pool of precursors available for this compound synthesis.

Heterologous Production in Microorganisms: A promising approach is the reconstruction of the entire biosynthetic pathway in microbial chassis such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This involves transferring all the necessary plant genes into the microbe. This strategy offers the potential for scalable and controlled production in bioreactors, independent of agricultural constraints. Significant success has been achieved in engineering yeast to produce (S)-scoulerine and other downstream alkaloids, demonstrating the feasibility of this approach. nih.gov However, the functional expression of plant cytochrome P450 enzymes in microbial hosts can be challenging and often requires significant protein and strain engineering to achieve high activity. core.ac.uk

Chemoenzymatic Synthesis: This hybrid approach combines chemical synthesis steps with biocatalytic reactions using isolated enzymes. For example, a chemically synthesized precursor could be converted into a complex intermediate using a specific enzyme like BBE in a cell-free system. acs.org This can shorten lengthy synthetic routes and take advantage of the high stereoselectivity of enzymes.

These advanced engineering strategies hold great promise for creating sustainable and high-yielding production platforms for this compound and other medicinally important phthalideisoquinoline alkaloids.

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies

The total synthesis of Capnoidine presents several stereochemical and regiochemical challenges. Various strategies have been developed to construct the core framework of this molecule with control over the required stereocenters.

Diastereoselective Approaches (e.g., 1-Siloxy-isobenzofuran Additions)

Diastereoselective reactions play a significant role in the total synthesis of this compound and related phthalide (B148349) isoquinoline (B145761) alkaloids. One notable approach involves the diastereoselective addition of 1-siloxy-isobenzofurans to iminium ions. This one-pot strategy has been successfully employed in the concise synthesis of this compound and other alkaloids such as noscapine (B1679977), bicuculline, and corytensine. The reaction utilizes specific 1-siloxy-isobenzofurans, such as 4a and 4b, which are added to an iminium ion intermediate (e.g., 5) to construct the core ring system with control over the relative stereochemistry. theses.czdntb.gov.uamdpi.com

Utilization of Key Name Reactions (e.g., Bischler-Napieralsky Reaction)

The Bischler-Napieralsky reaction is a fundamental name reaction widely applied in the synthesis of isoquinoline derivatives, including the core structure found in this compound. This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of β-arylethylamides to form 1,2-dihydroisoquinolines, which can then be further transformed into the desired isoquinoline alkaloids. dntb.gov.uaresearchgate.net In the synthesis of this compound, an imine intermediate (e.g., 13) obtained through the Bischler-Napieralsky reaction from a suitable phenethylamine (B48288) derivative (e.g., amine 11) serves as a key precursor for subsequent steps, such as the diastereoselective addition of siloxy-isobenzofurans. theses.czdntb.gov.uamdpi.com

Control of Stereochemistry in Synthetic Pathways (e.g., Erythro vs. Threo Configurations)

Controlling the stereochemistry is paramount in the synthesis of this compound, as different stereoisomers can exhibit distinct biological activities. theses.cz this compound is the threo isomer in a pair with bicuculline, which is the erythro isomer. theses.cz The terms erythro and threo are used in stereochemistry to describe the relative configuration of two stereogenic centers, often referencing the structures of erythrose and threose. researchgate.net In the context of this compound synthesis, the diastereoselective addition of 1-siloxy-isobenzofurans to iminium ions can lead to a mixture of erythro and threo adducts. theses.czmdpi.com The use of additives, such as ionic liquids, in these reactions has been reported to influence the diastereoselectivity, favoring the formation of the erythro configuration in major adduct compounds in some cases. theses.czdntb.gov.uamdpi.com Achieving a high degree of stereocontrol is essential to selectively synthesize this compound with the desired threo configuration.

Semi-synthetic Derivatization for Biological Evaluation

Semi-synthetic derivatization of natural products is a common strategy to explore their biological potential and improve their pharmacological properties. This involves using a naturally occurring compound, such as this compound, as a starting material for chemical modifications to create novel derivatives. While semi-synthetic approaches are widely applied to various alkaloids to enhance their activity, solubility, or target specificity for biological evaluation chemistry-chemists.comresearchgate.netjneonatalsurg.com, detailed studies specifically focusing on the semi-synthetic derivatization of this compound for comprehensive biological evaluation are not extensively documented in the readily available literature. Some studies mention the biological activities of this compound and its derivatives in a broader context of isoquinoline alkaloids or natural product screenings dntb.gov.uamdpi.commdpi-res.com, suggesting that some level of derivatization and testing has occurred. However, specific details on the synthetic strategies employed for these this compound derivatives and the scope of their biological evaluation are limited in the examined sources.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Studies

Rational design of analogues involves using structural information and understanding of potential biological targets to synthesize compounds with desired properties. Structure-Activity Relationship (SAR) studies then correlate the structural features of these analogues with their biological activities to identify key moieties responsible for the observed effects. scielo.org.mxnih.gov While rational design and SAR studies are crucial in the discovery and optimization of alkaloid-based drug candidates, including isoquinoline alkaloids and noscapine analogues researchgate.netresearchgate.netresearchgate.netresearchgate.net, specific detailed research on the rational design and synthesis of this compound analogues explicitly for comprehensive SAR studies is not prominently featured in the gathered information. This compound has been included in some biological screenings alongside other alkaloids to investigate potential activities theses.czmdpi.commdpi-res.comresearchgate.net, which implicitly contributes to preliminary SAR understanding within broader compound sets. However, dedicated programs focused on the rational modification of the this compound scaffold and systematic evaluation of the resulting analogues to establish detailed SAR are not widely reported in the surveyed literature.

Molecular Mechanisms of Biological Activity

Elucidation of Cellular and Subcellular Targets

Understanding the specific cellular and subcellular targets of Capnoidine is crucial for deciphering its mechanism of action. Research has begun to identify some of the key proteins and pathways influenced by this compound.

Identification of Specific Protein Targets (e.g., NF-κB p65, IκB-α)

This compound has been shown to impact key proteins within inflammatory signaling pathways, notably those associated with the Nuclear Factor-kappa B (NF-κB) pathway. Studies have demonstrated that this compound treatment can lead to reduced levels of phosphorylated IκB-α (Ser32) and phosphorylated NF-κB p65 (Ser536). researchgate.net The phosphorylation of IκB-α typically leads to its degradation, allowing NF-κB p65 to translocate to the nucleus and activate pro-inflammatory gene expression. mdpi.com The observed reduction in phosphorylated IκB-α and NF-κB p65 suggests that this compound may exert its anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB. researchgate.net

Investigation of Inflammasome Pathway Modulation

The inflammasome is a multiprotein complex that plays a critical role in the innate immune response and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. While direct extensive research on this compound's specific modulation of the inflammasome pathway is not as widely documented as its effects on NF-κB, some studies in related areas or with similar compounds provide context. For instance, research on other natural compounds has explored their ability to inhibit the activation of the NLRP3 inflammasome, a key component in various inflammatory conditions. sci-hub.se Given this compound's observed anti-inflammatory effects, particularly in models of colitis, further investigation into its potential to modulate inflammasome activity, such as the NLRP3 inflammasome, is warranted. sci-hub.sejcu.edu.au

Analysis of Intracellular Signaling Pathway Modulation

This compound's influence extends to the modulation of various intracellular signaling cascades that govern inflammatory responses.

Inhibition of Pro-Inflammatory Signaling Cascades (e.g., NF-κB pathway)

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory signaling cascades, particularly the NF-κB pathway. The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes. mdpi.comoncotarget.com As mentioned earlier, this compound has been shown to reduce the phosphorylation of IκB-α and NF-κB p65, which are crucial steps for NF-κB activation and nuclear translocation. researchgate.net By inhibiting this pathway, this compound can suppress the downstream production of inflammatory mediators. mdpi.com This inhibitory effect on the NF-κB pathway is a significant aspect of this compound's molecular mechanism of action in mitigating inflammation. researchgate.netmdpi.comresearchgate.net

Regulation of Cytokine and Chemokine Expression Profiles (e.g., IL-4, IL-8, IL-10, TNF-α)

Research findings suggest that this compound can lead to reduced levels of certain pro-inflammatory cytokines in the colon. researchgate.net While specific fold changes or detailed quantitative data for all listed cytokines were not consistently found for this compound across the provided search results, the modulation of these inflammatory mediators is a recognized mechanism for anti-inflammatory compounds. researchgate.netnih.gov

Modulation of Enzyme Activity and Expression (e.g., iNOS, COX-2)

This compound has also been shown to modulate the activity and expression of key enzymes involved in the production of inflammatory mediators, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are upregulated during inflammation and are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which contribute to the inflammatory process. researchgate.netjpp.krakow.pl Studies on related anti-inflammatory compounds have demonstrated the inhibition of iNOS and COX-2 expression and activity. researchgate.netnih.govmdpi.comresearchgate.net While direct experimental data explicitly detailing this compound's quantitative effect on iNOS and COX-2 activity and expression was not prominently featured in the provided search snippets, the modulation of these enzymes is a common target for anti-inflammatory agents and is consistent with the observed effects of this compound on inflammatory pathways. researchgate.netnih.govjpp.krakow.plmdpi.comresearchgate.netmdpi.combiocrick.com

Receptor-Ligand Interactions and Binding Dynamics

Research into the molecular mechanisms underlying this compound's biological activities has begun to shed light on its interactions with specific cellular targets, particularly receptors. While comprehensive data on this compound's full receptor binding profile and detailed kinetic dynamics are still emerging, studies have indicated potential interactions with key proteins involved in inflammatory pathways and neurological function.

One area of investigation has explored this compound's potential as an inhibitor of AKT1 nih.gov. Molecular docking studies have been employed to screen natural compounds for their binding affinity towards AKT1, a protein kinase involved in various cellular processes, including inflammation and cell survival nih.gov. In one such study, this compound demonstrated appreciable binding affinity and ligand efficiency towards AKT1 nih.gov. This suggests a potential interaction where this compound could bind to the active site pocket of AKT1, potentially leading to its inhibition nih.gov.

Data from molecular docking studies evaluating the binding affinity of various compounds, including this compound, to AKT1 have been reported. These studies often utilize metrics such as binding affinity scores (e.g., in kcal/mol) and ligand efficiency to assess the strength and efficiency of the interaction.

| Compound Name | Binding Affinity (kcal/mol) | Ligand Efficiency |

| Lactupicrin | -10.1 | 0.34 |

| This compound | -10.0 | 0.37 |

| Diospyrin | -10.0 | 0.36 |

| Arboreol | -10.0 | 0.36 |

| Withanolide S | -9.9 | 0.39 |

| Cubebol | -9.9 | 0.34 |

Table 1: Select Compounds and Their Binding Affinity and Ligand Efficiency Towards AKT1 (Based on molecular docking studies) nih.gov.

Further research using all-atom molecular dynamics (MD) simulations and principal component analysis (PCA) can provide deeper insights into the binding mechanism and selectivity of compounds like this compound with target proteins such as AKT1 nih.gov. While the provided search results highlight the initial docking findings for this compound with AKT1, detailed binding dynamics from MD simulations for this compound specifically were not extensively detailed in the snippets. However, such simulations are crucial for understanding the stability of the protein-ligand complex and conformational changes upon binding nih.gov.

Another potential area of interaction, suggested by database entries, includes the acetylcholine (B1216132) receptor and the substance-P receptor (Neurokinin receptor) genome.jp. However, the nature and implications of these potential interactions for this compound's biological activity require further detailed investigation beyond their mention in a database.

This compound has also been studied in the context of inflammatory conditions, particularly inflammatory bowel disease (IBD). Studies in mouse models of colitis have shown that this compound can prevent the onset of inflammation researchgate.netmdpi.comasm.orgnih.govresearchgate.netdntb.gov.ua. While the precise receptor targets mediating this anti-inflammatory effect are still under investigation, research on natural products for IBD suggests potential involvement of pathways such as the PI3K-Akt signaling pathway, MAPK signaling pathway, and toll-like receptor signaling pathway researchgate.net. This compound's effect in reducing levels of p-IκB-α (Ser32) and p-NF-κB p65 (Ser536) in colonic tissues of mice with induced colitis points towards an influence on the NF-κB pathway, a key regulator of inflammatory responses researchgate.net. The NF-κB pathway involves the activation and translocation of NF-κB proteins, which then bind to DNA and regulate the expression of pro-inflammatory genes. The phosphorylation of IκB-α and NF-κB p65 are critical steps in this activation process.

Detailed research findings on the specific receptor-ligand interactions and binding dynamics of this compound with these inflammatory pathway components are still areas requiring more in-depth study to fully elucidate the molecular mechanisms of its anti-inflammatory action.

Further research is needed to fully characterize this compound's receptor binding profile, including binding kinetics, affinity (e.g., IC50 or Ki values where applicable), and the specific binding sites on target receptors. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and detailed computational modeling would be valuable in providing a comprehensive understanding of this compound's receptor-ligand interactions and binding dynamics.

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Elements Critical for Activity

The biological activity of protoberberine alkaloids is intrinsically linked to their characteristic tetracyclic ring system. This rigid scaffold serves as the fundamental pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. Variations in the substituents on this core structure significantly influence the pharmacological profile of these compounds.

Key pharmacophoric elements for the biological activity of protoberberine alkaloids, and by extension likely for capnoidine, include:

The Tetracyclic Core: The 5,6-dihydrodibenzo[a,g]quinolizinium backbone is a crucial structural platform for the biological activities observed in this class of compounds.

Substituents on the A and D Rings: The nature and position of substituents, such as hydroxyl, methoxy (B1213986), and methylenedioxy groups, on the aromatic A and D rings are critical determinants of activity. For instance, in many isoquinoline (B145761) alkaloids, the presence and location of these groups can significantly impact their anti-inflammatory and other biological effects.

Oxygenated Substituents: The pattern of oxygenation on the aromatic rings is a key factor. Studies on related compounds have shown that the number and position of hydroxyl and methoxy groups can modulate activity. For example, the anti-inflammatory activity of some isoquinoline alkaloids is influenced by the substitution pattern on the aromatic rings.

The following table summarizes the general influence of key structural features on the activity of protoberberine alkaloids, which can be extrapolated to hypothesize the SAR of this compound.

| Structural Feature | General Influence on Biological Activity |

| Tetracyclic Protoberberine Scaffold | Essential for maintaining the overall conformation required for interaction with biological targets. |

| Substituents at C2, C3, C9, and C10 | The type (e.g., -OH, -OCH3, -OCH2O-) and position of these groups significantly modulate potency and selectivity. |

| Quaternary Nitrogen | Often contributes to stronger interactions with biological targets through electrostatic interactions. |

| Stereochemistry at C13a | The spatial arrangement of substituents can lead to stereoselective binding and activity. |

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural products, including alkaloids. Chiral centers in a molecule can lead to the existence of enantiomers or diastereomers, which, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer of a drug.

The general principles of stereochemical influence on drug action are summarized in the table below.

| Stereochemical Aspect | Impact on Biological Activity |

| Presence of Chiral Centers | Leads to stereoisomers (enantiomers, diastereomers) that can have different biological activities. |

| Absolute Configuration (R/S) | Determines the specific 3D arrangement of atoms, which can be critical for binding to a chiral biological target. |

| Conformational Isomerism | The ability of the molecule to adopt different spatial arrangements can influence its interaction with a receptor's binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Although no specific QSAR models for this compound have been reported, the methodology has been successfully applied to other classes of alkaloids to predict their anti-inflammatory and other biological activities. A typical QSAR study on this compound analogs would involve:

Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized and their biological activity (e.g., anti-inflammatory potency) measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The resulting QSAR model could provide valuable insights into which physicochemical properties are most important for the biological activity of this compound and its derivatives.

Application of Computational Chemistry and Molecular Docking in SAR Studies

Computational chemistry and molecular docking are powerful tools for investigating the interactions between a small molecule, like this compound, and its biological target at the molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key binding interactions.

In the absence of an experimentally determined crystal structure of this compound bound to its target, molecular docking studies could be employed to:

Identify Potential Biological Targets: Docking this compound into the binding sites of various proteins implicated in inflammation could help to identify its most likely molecular targets.

Elucidate Binding Modes: These studies can reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex.

Rationalize SAR Data: Molecular docking can provide a structural basis for experimentally observed SAR trends. For example, it can explain why a particular substituent enhances or diminishes activity by showing how it affects the binding of the molecule to its target.

Guide the Design of New Analogs: By understanding the binding mode of this compound, medicinal chemists can design new analogs with modified structures that are predicted to have improved binding affinity and, consequently, enhanced biological activity.

The general workflow for a molecular docking study is presented in the table below.

| Step | Description |

| 1. Target Preparation | The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein database or generated through homology modeling. |

| 2. Ligand Preparation | The 3D structure of the ligand (e.g., this compound or its analogs) is generated and its energy is minimized. |

| 3. Docking Simulation | The ligand is placed in the binding site of the target, and various conformations and orientations are sampled to find the most favorable binding pose. |

| 4. Scoring and Analysis | A scoring function is used to estimate the binding affinity of the ligand for the target. The predicted binding mode and interactions are then analyzed. |

Preclinical in Vitro Biological Studies

Cell-Based Assays for Anti-Inflammatory Potential

Standard procedure in drug discovery involves using cell-based assays to determine a compound's potential to counteract inflammation at a cellular level. These assays typically involve stimulating immune cells with an inflammatory agent and then measuring the ability of the test compound to reduce the subsequent inflammatory response.

Macrophage Cell Line Studies (e.g., LPS-stimulated RAW264.7 cells)

The murine macrophage cell line RAW264.7 is a widely used model to screen for anti-inflammatory activity. In these assays, cells are typically stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which induces a strong inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.

Dendritic Cell Immunomodulatory Assays (e.g., MHC-I gene and protein expression)

Dendritic cells are crucial antigen-presenting cells that link the innate and adaptive immune systems. In vitro assays using dendritic cells can reveal a compound's ability to modulate immune responses, for instance, by altering the expression of Major Histocompatibility Complex (MHC) molecules, which are essential for presenting antigens to T-cells. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com

There is currently no available research documenting the effects of Capnoidine on dendritic cell function. Studies investigating its impact on MHC-I gene and protein expression, or other immunomodulatory activities such as cytokine production and co-stimulatory molecule expression in dendritic cells, have not been reported.

Biochemical Assays for Specific Enzyme Inhibition

Many anti-inflammatory drugs function by inhibiting specific enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX). nih.govresearchgate.net Biochemical assays use purified enzymes to directly measure a compound's inhibitory activity, often determining the concentration required for 50% inhibition (IC50). nih.govnih.govmdpi.comresearchgate.netyoutube.commdpi.com

There are no published reports on biochemical assays performed to determine if this compound specifically inhibits key inflammatory enzymes. Therefore, its profile as a potential enzyme inhibitor remains unknown.

Analysis of Cellular Responses and Pathway Engagement in vitro

Understanding which cellular signaling pathways a compound affects is critical to defining its mechanism of action. For inflammation, pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are of primary interest.

While one major study on this compound demonstrated its effectiveness in a mouse model of colitis, the mechanistic data from this research was derived from in vivo tissue analysis. nih.gov This study showed that mice treated with this compound had reduced levels of phosphorylated IκB-α and p65, key components of the NF-κB signaling pathway. nih.gov This strongly suggests that this compound's anti-inflammatory effects are mediated through the inhibition of this pathway. However, this finding has not yet been replicated or further detailed in a controlled in vitro setting using specific cell lines. Research on other isoquinoline (B145761) alkaloids has shown engagement with the NF-κB pathway in vitro, lending plausibility to this mechanism for this compound. frontiersin.org

Preclinical in Vivo Animal Model Efficacy Studies

Establishment and Utilization of Animal Models of Inflammatory Conditions (e.g., TNBS-induced colitis in mice)

To investigate the anti-inflammatory properties of Capnoidine in vivo, researchers have utilized chemically induced models of colitis that mimic aspects of human inflammatory bowel disease (IBD). nih.gov A well-established and widely used model is the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice. nih.gov This model is particularly relevant as it is known to promote a Th1-mediated immune response, which shares characteristics with Crohn's disease in humans. mdpi.com

The induction of colitis with TNBS involves the intrarectal administration of the chemical, which leads to a local inflammatory reaction in the colon. nih.govmdpi.com This method reliably produces features of chronic inflammation, including the infiltration of immune cells like leukocytes, the release of various inflammatory cytokines, and subsequent tissue damage to the colon. mdpi.commdpi.com The resulting pathology allows for the in-depth pharmacological investigation of potential therapeutic compounds like this compound. nih.gov In studies evaluating this compound, the TNBS-induced colitis model served as the platform to assess the compound's efficacy in preventing the onset of inflammation. nih.gov

Assessment of Disease Activity and Pathological Biomarkers

The effectiveness of this compound in the TNBS-induced colitis model was evaluated through a comprehensive assessment of disease activity and various pathological biomarkers. nih.gov

Following the induction of colitis, animals were closely monitored for clinical signs of disease. A key tool for this assessment is the Disease Activity Index (DAI), which typically combines scores for weight loss, stool consistency, and the presence of blood in the feces. researchgate.net In studies involving this compound, mice treated with the compound showed significant improvements in clinical symptoms compared to the TNBS-only control group. nih.gov The monitored physical parameters included body weight loss, mobility, piloerection (bristling of hair), and fecal consistency. nih.gov The this compound-treated group demonstrated a marked reduction in the severity of these symptoms, indicating a protective effect against the inflammatory processes. nih.gov

Table 1: Clinical and Physical Parameters Assessed in TNBS-Induced Colitis Model

| Parameter | Description | Observation in this compound Studies |

|---|---|---|

| Body Weight Loss | A primary indicator of systemic illness and disease severity. | Significantly improved in this compound-treated mice compared to the TNBS-only group. nih.gov |

| Mobility | General activity level, with reduced mobility indicating sickness. | Significantly improved in this compound-treated mice. nih.gov |

| Piloerection | Erection of hair due to involuntary muscle contraction, a sign of distress. | Significantly improved in this compound-treated mice. nih.gov |

| Fecal Consistency | Changes from normal pellets to loose stools or diarrhea. | Significantly improved in this compound-treated mice. nih.gov |

Macroscopic and microscopic examinations of the colon are crucial for determining the extent of tissue damage. mdpi.com In this compound studies, a post-mortem analysis of the colon revealed significant pathological differences between the treated and untreated groups. Macroscopic evaluation of the colon in the TNBS-only group showed signs of severe inflammation, including adhesion, edema, and ulceration. nih.gov In contrast, mice that received this compound had markedly reduced colon pathology. nih.gov Another key indicator, the shortening of the colon due to inflammation and muscle thickening, was also significantly lessened in the this compound-treated group. nih.gov

Table 2: Pathological and Histological Findings in Colon Tissue

| Finding | Description | Observation in this compound Studies |

|---|---|---|

| Colon Adhesion | Abnormal fibrous connections between the colon and other tissues. | Reduced in this compound-treated mice. nih.gov |

| Colon Edema | Swelling of the colon tissue due to fluid accumulation. | Reduced in this compound-treated mice. nih.gov |

| Colon Ulceration | Presence of open sores or breaks in the colon lining. | Reduced in this compound-treated mice. nih.gov |

| Colon Length | Shortening of the colon is a marker of severe inflammation. | Significantly less shortening in this compound-treated mice. nih.gov |

| Histological Inflammation | Microscopic evidence of inflammation, including immune cell infiltrates. | Significantly reduced in this compound-treated mice. nih.gov |

Cytokines are signaling proteins that play a central role in mediating inflammation. mdpi.com The TNBS-induced colitis model is characterized by a significant increase in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) within the colonic tissue. mdpi.com Analysis of the colons from animals treated with this compound revealed that the compound significantly altered these inflammatory cytokine profiles. nih.gov This modulation of cytokine levels is a key indicator of the compound's anti-inflammatory activity, suggesting that this compound can interfere with the signaling pathways that drive the inflammatory cascade in colitis. nih.gov

Pharmacodynamic Studies Elucidating Molecular Modulation in vivo

Pharmacodynamic studies aim to understand how a drug produces its effects on the body at a molecular level. researchgate.netnih.gov In the context of this compound, investigations focused on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its activation is a hallmark of IBD and TNBS-induced colitis. nih.govmdpi.com Research demonstrated that mice treated with this compound had reduced levels of phosphorylated IκB-α (p-IκB-α at Ser32) and phosphorylated NF-κB p65 (p-NF-κB p65 at Ser536) in their colons compared to the TNBS-only group. nih.gov The phosphorylation of these proteins is essential for the activation of the NF-κB pathway. By reducing their levels, this compound effectively inhibits this pro-inflammatory signaling cascade in vivo, providing a molecular explanation for its observed anti-inflammatory effects. nih.gov

Advanced Analytical Methodologies for Capnoidine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for isolating and analyzing Capnoidine from raw extracts, allowing for its identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely employed technique for the analysis of alkaloids, including this compound. A method for the simultaneous quantification of eleven isoquinoline (B145761) alkaloids, including this compound, in Corydalis impatiens has been developed using reversed-phase HPLC. The separation was achieved on a C18 column using a mobile phase composed of potassium dihydrogen phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) with sodium dodecyl sulfonate. This method demonstrated good linearity, precision, accuracy, and stability, proving reliable for the quality evaluation and control of C. impatiens. capes.gov.brnih.govresearchgate.net The detection wavelength was set at 295 nm. capes.gov.brnih.gov The content of alkaloids in different batches of C. impatiens samples determined by this method ranged from 11.68 to 351.83 μg/g. nih.gov

Another application of HPLC with diode array detection (DAD) has been used for the quantitative determination of lycorine, another Amaryllidaceae alkaloid, in Galanthus elwesii. While this study focuses on lycorine, it highlights the applicability of reversed-phase HPLC with DAD for quantifying alkaloids in plant extracts using isocratic systems and specific wavelengths for detection. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including certain alkaloids. GC-MS has been used in the chemical composition analysis of Galanthus elwesii, where 44 compounds were detected in alkaloid extracts. researchgate.net While the specific application to this compound in this context is not detailed in the provided snippets, GC-MS is generally utilized for profiling the alkaloid content in plant species. GC-MS has also been used in metabolomics approaches to analyze somatic tissue extracts, revealing the presence of various polar and non-polar components, including fatty acids. biorxiv.orgasm.orgresearchgate.net The identification of compounds using GC-MS often involves comparison of mass spectra with library databases. mdpi.com

Mass Spectrometry-Based Molecular Characterization (e.g., UPLC/Q-TOF-MSE, Electrospray Ionization Mass Spectrometry)

Mass spectrometry techniques provide detailed information about the mass-to-charge ratio of molecules and their fragments, enabling precise identification and structural characterization.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing larger and more polar molecules like alkaloids, as it typically produces molecular ions with minimal fragmentation. wikipedia.org This allows for the determination of the molecular weight. ESI-MS can be coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) for the analysis of complex mixtures. wikipedia.orgnih.gov

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry operating in MSE mode (UPLC/Q-TOF-MSE) is an advanced technique that provides simultaneous accurate precursor and fragment ion mass information in a single analytical run. researchgate.netresearchgate.net This approach offers high chromatographic resolution and facilitates structural characterization through accurate mass measurements in both MS and MS/MS modes. researchgate.netresearchgate.net UPLC-QTOF-MSE has been applied for the rapid and precise identification of alkaloids in plant extracts, allowing for the characterization of numerous compounds. researchgate.netresearchgate.net For this compound, HR-ESI-MS has been used to determine its molecular formula as C20H17NO6. mdpi.com LR-EI-MS data for this compound shows a molecular ion at m/z 367 and a base peak at m/z 190, with other fragment ions observed. mdpi.com This fragmentation pattern can be matched with MS library databases for identification. mdpi.com

Spectroscopic Methods in Advanced Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, X-Ray Crystallography)

Spectroscopic methods are indispensable for the detailed elucidation of the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is crucial for determining the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. researchgate.netub.edu These experiments provide detailed information about the chemical shifts, coupling constants, and correlations between different nuclei, allowing for the complete assignment of the spectrum and confirmation of the proposed structure. researchgate.netub.edu

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. nih.govwikipedia.org For this compound, single crystal X-ray diffraction has been used to confirm its structure. researchgate.net The crystal structure of this compound (C₂₀H₁₇NO₆) has been reported, providing details about its crystallographic parameters, including space group, unit cell dimensions, and the arrangement of atoms in the crystal lattice. iucr.org X-ray crystallography data confirmed that both the C5 and C11 chiral centers in this compound possess the R configuration. iucr.org The molecule consists of two approximate planes with a dihedral angle of 42.3(2)° joined by the C5-C11 bond. iucr.org

Methodologies for Metabolomics and Pharmacokinetic Research

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, while pharmacokinetic studies focus on how a substance is absorbed, distributed, metabolized, and excreted by the body. Both fields utilize advanced analytical techniques to study this compound's fate and effects in biological systems.

Ethnobotanical Significance and Drug Discovery Implications

Validation of Traditional Medicinal Uses through Scientific Research

The traditional uses of medicinal plants provide a rich source of information for potential drug discovery. Ethnobotanical surveys document the historical applications of plants by various cultures for treating a range of ailments. For instance, studies have documented the traditional use of medicinal plants for inflammatory conditions and infectious diseases in different regions nih.govmdpi.comsemanticscholar.orgms-editions.cl. Scientific research plays a crucial role in validating these traditional claims by isolating compounds from these plants and evaluating their biological activities through in vitro and in vivo studies jcimcr.orgnih.gov.

Capnoidine has been isolated from plants such as Corydalis dubia, which is used in Bhutanese traditional medicine for treating disorders related to inflammatory conditions and infections nih.govuow.edu.au. Research investigating compounds from C. dubia, inspired by its traditional uses, led to the isolation and study of this compound for its potential anti-inflammatory properties nih.gov. This provides a clear example of how scientific investigation can validate the therapeutic potential suggested by traditional medicinal practices.

Ethnopharmacology as a Guiding Principle in Bioactive Compound Discovery

Ethnopharmacology, the scientific study of substances used medicinally by ethnic groups, serves as a crucial guiding principle in the discovery of bioactive compounds. By focusing on plants with a history of medicinal use, researchers can prioritize the screening of natural products that are more likely to possess therapeutic activities nih.govroutledge.com. This targeted approach can significantly streamline the drug discovery process compared to random screening of plant species.

The investigation into this compound's properties exemplifies the ethnopharmacological approach. The traditional uses of its source plants for inflammatory conditions directed research towards evaluating this compound's anti-inflammatory effects nih.gov. This demonstrates how ethnopharmacological knowledge can provide valuable leads for identifying natural products with relevant bioactivity.

This compound as a Promising Natural Product Drug Lead Candidate

This compound has emerged as a promising natural product drug lead candidate, particularly due to its demonstrated biological activities. Research has focused on its potential as an anti-inflammatory agent. In a mouse model of colitis, this compound showed protective effects against chemically induced inflammation. This compound treatment in mice resulted in improved clinical symptoms, reduced colon pathology, altered inflammatory cytokine profiles, and reduced histological inflammation nih.govjcu.edu.au. Specifically, it significantly reduced levels of p-IκB-α(Ser32) and p-NF-κB p65 (Ser536), indicating an impact on key inflammatory pathways nih.govjcu.edu.au.

This research suggests that this compound possesses significant anti-inflammatory properties, validating the traditional uses of its source plant for inflammatory conditions nih.govjcu.edu.au. These findings highlight this compound's potential as a lead compound for the development of new anti-inflammatory drugs, especially for conditions where current treatments may be inadequate or associated with significant side effects nih.govjcu.edu.auresearchgate.net.

| Compound | Source Plant | Demonstrated Activity (in context of outline) |

| This compound | Corydalis dubia | Anti-inflammatory |

Integration of Computational Approaches in Natural Product-Based Drug Design

Computational approaches play an increasingly important role in modern drug discovery, including the exploration of natural products like this compound. Computer-aided drug design (CADD) methods facilitate the design and discovery of new therapeutic solutions by providing tools for understanding molecular interactions and predicting biological activity researchgate.netunipi.itnih.gov. These methods can be broadly classified into structure-based and ligand-based approaches nih.gov.

While specific detailed computational studies solely focused on this compound within the provided search results are limited, the general principles of integrating computational approaches are highly relevant to advancing research on natural product scaffolds like this compound. Computational chemistry techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) can be used to analyze the interaction of compounds like this compound with potential biological targets, predict their binding affinity, and guide structural modifications to enhance efficacy or other desired properties nih.govlongdom.orgmdpi.com. These approaches can help in identifying potential drug molecules and targets and assessing target structures for possible binding sites longdom.org.

Future Prospects for Research and Therapeutic Development Utilizing the this compound Scaffold

The research conducted on this compound, particularly its anti-inflammatory activity, suggests promising future prospects for further investigation and potential therapeutic development. The this compound scaffold, the core chemical structure of the molecule, can serve as a basis for designing and synthesizing novel derivatives with potentially improved pharmacological properties.

Future research could involve:

Detailed mechanistic studies: Further elucidating the precise molecular targets and pathways through which this compound exerts its anti-inflammatory effects.

Structure-Activity Relationship (SAR) studies: Synthesizing and testing this compound analogs to understand how structural modifications impact activity, guiding the development of more potent or selective compounds. Computational approaches would be invaluable in this process longdom.org.

Exploration of other potential bioactivities: Investigating if this compound or its derivatives possess other therapeutic properties, based on the traditional uses of its source plants or its structural similarity to other known bioactive alkaloids.

Preclinical and clinical development: If initial studies continue to show promise, further preclinical studies and eventually clinical trials would be necessary to evaluate the safety and efficacy of this compound or its optimized derivatives for specific therapeutic applications.

Q & A

Q. How can synergistic effects between this compound and other alkaloids be systematically evaluated?

Q. Guidelines for Further Research

- Data Contradictions : Apply triangulation by cross-referencing structural, in silico, and biological data .

- Ethical Compliance : Adhere to NIH preclinical guidelines for animal welfare and data transparency .

- Literature Review : Use Google Scholar to prioritize high-impact studies and avoid redundant queries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.